molecular formula C13H9NO4 B6341817 3-Nitro-2-phenylbenzoic acid CAS No. 91804-34-1

3-Nitro-2-phenylbenzoic acid

Cat. No. B6341817
CAS RN: 91804-34-1
M. Wt: 243.21 g/mol
InChI Key: CGVYXCSHRKEUQN-UHFFFAOYSA-N
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Description

3-Nitro-2-phenylbenzoic acid is a chemical compound with the molecular formula C13H9NO4 . It is a derivative of benzoic acid, which is a compound widely used in the food industry as a preservative . The nitro group (NO2) and phenyl group (C6H5) attached to the benzoic acid molecule make 3-Nitro-2-phenylbenzoic acid a potentially interesting compound for various chemical reactions and applications .


Molecular Structure Analysis

The molecular structure of 3-Nitro-2-phenylbenzoic acid can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) .

Scientific Research Applications

Biological Properties

Phenolic acids, which include 3-Nitro-2-phenylbenzoic acid, have been studied for their various biological properties . They have been found to exhibit antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .

Sensing Applications

Boronic acids, which can potentially be synthesized from 3-Nitro-2-phenylbenzoic acid, have been used in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

Protein Manipulation and Modification

Boronic acids have also been used for protein manipulation and modification . This could potentially be an area of application for 3-Nitro-2-phenylbenzoic acid if it can be used to synthesize suitable boronic acids .

Therapeutic Development

The interaction of boronic acids with proteins has led to their use in the development of therapeutics . If 3-Nitro-2-phenylbenzoic acid can be used to synthesize these boronic acids, it could potentially be used in this field .

Separation Technologies

Boronic acids have been used in separation technologies . If 3-Nitro-2-phenylbenzoic acid can be used to synthesize these boronic acids, it could potentially be used in this field .

properties

IUPAC Name

3-nitro-2-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)10-7-4-8-11(14(17)18)12(10)9-5-2-1-3-6-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVYXCSHRKEUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2-phenylbenzoic acid

Synthesis routes and methods

Procedure details

Palladium acetate (5.6 mg, 0.025 mmol), 3-nitrobenzoic acid (84 mg, 0.5 mmol) and 4-chlorobenzene (283 mg, 2.5 mmol), butyldi-1-adamantylphosphine (19.2 mg, 0.05 mmol, Cs2CO3 (358 mg, 1.1 mmol), molecular sieves 3 Å (155 mg) and anhydrous DMF (2.5 mL). After flash chromatography and preparative HPLC 79 mg (65%) of a white solid was obtained. Analytical data are consistent with that of previously reported data.3 1H NMR (300 MHz, CDCl3) δ 7.32-7.37 (m, 2H), 7.42-7.46 (m, 3H), 7.57 (d, J-8.4 Hz, 1H), 8.40 (dd, J-8.4 Hz, 2.1 Hz, 1H), 8.80 (d, J-2.1 Hz, 1H). Carboxylate proton signal was not observed. The 1H NMR spectrum is shown in FIG. 37.
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
283 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
358 mg
Type
reactant
Reaction Step Four
Quantity
5.6 mg
Type
catalyst
Reaction Step Five
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Six
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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